
Dichlorpromazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorpromazine is a synthetic compound belonging to the phenothiazine class of antipsychotic medications. It is structurally related to chlorpromazine, which is widely used in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. This compound is known for its potent antipsychotic and sedative properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichlorpromazine typically involves the chlorination of promazine, a phenothiazine derivative. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The process involves the substitution of hydrogen atoms on the phenothiazine ring with chlorine atoms, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The synthesized compound is then subjected to purification processes such as recrystallization and chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorpromazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of secondary amines.
Substitution: The chlorine atoms on the phenothiazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents such as amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
Dichlorpromazine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its effects on cellular processes and neurotransmitter systems.
Medicine: Investigated for its potential use in the treatment of psychiatric disorders and as an antiemetic.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
Mécanisme D'action
Dichlorpromazine exerts its effects primarily by blocking dopamine receptors in the brain, particularly the D2 receptors. This action reduces the activity of dopamine, a neurotransmitter involved in mood regulation and psychotic symptoms. Additionally, this compound has antagonistic effects on serotonin, histamine, and alpha-adrenergic receptors, contributing to its sedative and antipsychotic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: A closely related compound with similar antipsychotic properties.
Promazine: Another phenothiazine derivative with antipsychotic effects.
Trifluoperazine: A phenothiazine antipsychotic with a higher potency compared to dichlorpromazine.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its dual action on dopamine and serotonin receptors makes it effective in treating a range of psychiatric symptoms. Additionally, its sedative effects are beneficial in managing agitation and anxiety in patients.
Propriétés
Numéro CAS |
3689-36-9 |
|---|---|
Formule moléculaire |
C17H18Cl2N2S |
Poids moléculaire |
353.3 g/mol |
Nom IUPAC |
3-(2,4-dichlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C17H18Cl2N2S/c1-20(2)8-5-9-21-14-6-3-4-7-16(14)22-17-13(19)10-12(18)11-15(17)21/h3-4,6-7,10-11H,5,8-9H2,1-2H3 |
Clé InChI |
BRABGWAAPWTHSE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


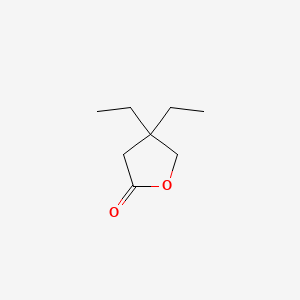
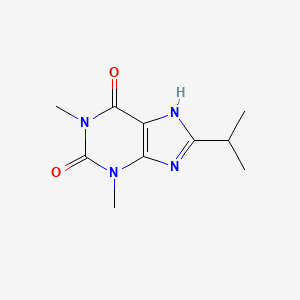
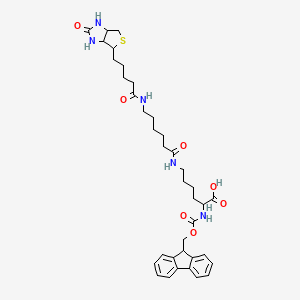
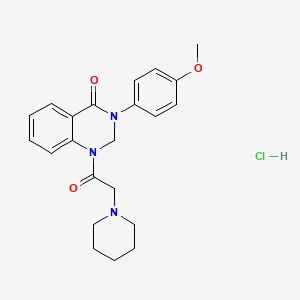
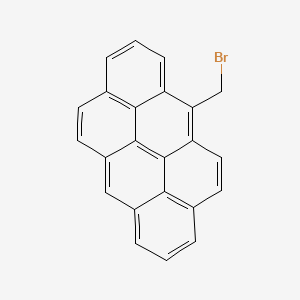
![Aluminum, tris[(hydroxy-kappaO)acetato-kappaO]-](/img/structure/B13734174.png)
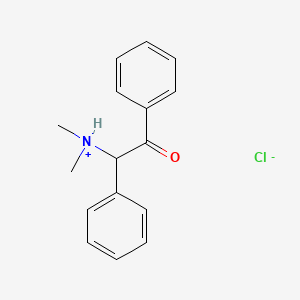
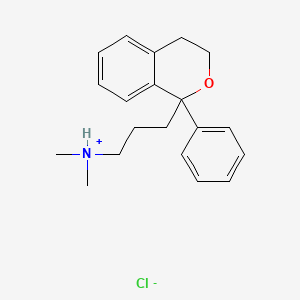


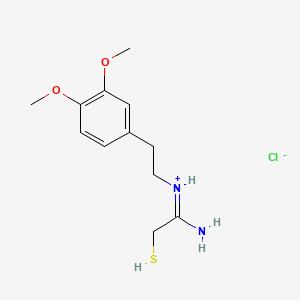
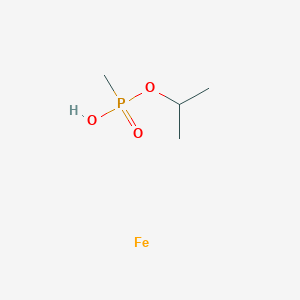

![Isopropyliden-proscillaridin [German]](/img/structure/B13734217.png)
